3,4-Dimethoxybenzaldehyde semicarbazone

Description

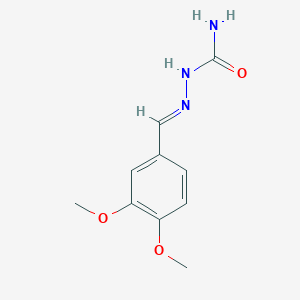

3,4-Dimethoxybenzaldehyde semicarbazone is a semicarbazone derivative characterized by a benzaldehyde backbone substituted with methoxy (-OCH₃) groups at the 3- and 4-positions. This compound has garnered attention in pharmacological research, particularly for its anticonvulsant properties. Its structural versatility allows for further derivatization, such as the addition of a p-chlorophenyl group, which has been shown to enhance anticonvulsant activity .

Properties

CAS No. |

5346-37-2 |

|---|---|

Molecular Formula |

C10H13N3O3 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C10H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |

InChI Key |

PZGBQOUDZACWFL-WUXMJOGZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

3,4-Dimethoxybenzaldehyde semicarbazone can be synthesized through a one-pot reaction involving 3,4-dimethoxybenzaldehyde, semicarbazide, and an appropriate solvent such as methanol. The reaction typically involves the condensation of the aldehyde group with the semicarbazide under mild conditions, followed by purification to obtain the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The semicarbazone group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and semicarbazide. This reaction is critical for recovering 3,4-dimethoxybenzaldehyde for subsequent synthetic applications.

Key Conditions and Products:

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (1–2 M), reflux | 3,4-Dimethoxybenzaldehyde + Semicarbazide | |

| Basic hydrolysis | NaOH (0.5–1 M), 60°C | 3,4-Dimethoxybenzaldehyde + Semicarbazide |

The reaction proceeds via protonation of the imine nitrogen in acidic media or nucleophilic attack by hydroxide ions in basic media, leading to cleavage of the C=N bond.

Oxidation Reactions

The electron-rich aromatic ring and semicarbazone functional group participate in oxidation reactions, often yielding quinone-like structures or cleaved products.

Notable Pathways:

-

Peroxidase-Mediated Oxidation:

In the presence of lignin peroxidase (LiP), analogous to 3,4-dimethoxybenzaldehyde derivatives, the compound may undergo radical-mediated oxidation. This involves: -

Chemical Oxidants:

Oxidizing Agent Conditions Products Reference KMnO₄ Acidic, 80°C 3,4-Dimethoxybenzoic acid H₂O₂ Neutral, 50°C Ring-hydroxylated derivatives

Nucleophilic Substitution Reactions

The semicarbazone’s NH₂ groups and methoxy substituents enable reactivity with electrophiles.

Examples:

-

Acylation: Reaction with acetyl chloride forms N-acetylated derivatives.

-

Alkylation: Methoxy groups undergo demethylation under strong bases (e.g., BBr₃) to yield catechol derivatives.

Stability and Reaction Optimization

Solvent Effects:

-

Ethyl lactate/water mixtures (80:20) enhance reaction yields and purity during semicarbazone synthesis, as demonstrated in green chemistry approaches .

-

Stability in aqueous media is pH-dependent, with optimal hydrolysis rates observed at pH 3–6.5 .

Thermal Behavior:

Structural and Mechanistic Insights

-

Crystal Structure: X-ray diffraction confirms a planar semicarbazone moiety and dihedral angles of 8.2° between aromatic and semicarbazone planes .

-

Mechanistic Studies: DFT calculations on related systems suggest endothermic pathways with activation energies influenced by transition-state stabilization .

Scientific Research Applications

3,4-Dimethoxybenzaldehyde semicarbazone is a chemical compound with the molecular formula . It is a semicarbazone derivative of 3,4-dimethoxybenzaldehyde . Semicarbazones, including this compound, are useful for the purification and characterization of compounds because they are highly crystalline . Sigma-Aldrich provides this chemical to early discovery researchers as part of a collection of rare and unique chemicals .

Properties and Structure

This compound has a molecular weight of 223.23 g/mol . Computed properties include:

- XLogP3-AA: 0.5

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 4

- Exact Mass: 223.09569129 Da

The IUPAC name is [(E)-(3,4-dimethoxyphenyl)methylideneamino]urea . Other names include this compound, NSC1605, and [(3,4-dimethoxyphenyl)methylideneamino]urea .

Research Applications

This compound is investigated for various research applications . Some studies include:

- Antitumor Screening: Derivatives of 3,4-dimethoxybenzaldehyde have been tested against human cancer cell lines, including hepatocellular carcinoma, mammary gland breast cancer, epithelioid carcinoma cervix cancer, and human prostate cancer .

- Synthesis of Pharmaceuticals: 3,4-Dimethoxybenzaldehyde can be used as an intermediate in the synthesis of biologically active amino acid derivatives and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .

Comparison with Similar Compounds

Anticonvulsant Activity

The anticonvulsant efficacy of 3,4-dimethoxybenzaldehyde semicarbazone is benchmarked against other aryl-substituted semicarbazones (Table 1).

Key Findings :

- The 3,4-dimethoxy derivative exhibits superior oral activity (ED₅₀ = 18.55 mg/kg in rats) compared to fluorophenoxy and bromo analogs, likely due to enhanced lipophilicity from methoxy groups .

- The p-chlorophenyl modification in this compound reduces neurotoxicity, a critical advantage over 4-nitrophenyl derivatives, which lack safety data .

Structural and Electronic Effects

Methoxy substitution patterns significantly influence bioactivity:

- Positional Isomerism : 2,3,4-Trimethoxybenzaldehyde semicarbazone demonstrates antioxidant activity (Table 10 in ), whereas 3,4-dimethoxy derivatives prioritize anticonvulsant effects. The additional 2-OCH₃ group in the trimethoxy analog may sterically hinder receptor binding, redirecting its activity toward radical scavenging .

- Electron-Withdrawing vs. Electron-Donating Groups : p-Nitro and p-bromo substituents (electron-withdrawing) show higher in vitro potency but increased toxicity. In contrast, 3,4-OCH₃ (electron-donating) balances efficacy with safety, likely by modulating redox stability and metabolic pathways .

Metal Complexation Behavior

This compound differs from thiosemicarbazone analogs in coordination chemistry (Table 2):

Key Insight : The substitution of oxygen (semicarbazone) with sulfur (thiosemicarbazone) alters metal ion specificity and redox behavior, expanding applications beyond neurology to oncology .

Toxicity and Carcinogenicity

This underscores the safety of methoxy substituents over nitro groups in long-term therapeutic use .

Q & A

Q. What are the standard synthetic protocols for 3,4-Dimethoxybenzaldehyde semicarbazone, and how do reaction conditions affect yield?

Answer: The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with semicarbazide hydrochloride under acidic or reflux conditions. Key steps include:

- Dissolving equimolar quantities of the aldehyde and semicarbazide in ethanol/water.

- Adding a catalytic amount of hydrochloric acid to promote imine bond formation.

- Refluxing at 70–80°C for 4–6 hours, followed by cooling to precipitate the product .

Comparative Efficiency:

| Method | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol/water + HCl | Ethanol/H₂O | 6 hours | 75–85 | |

| Methanol + acetic acid | Methanol | 4 hours | 70–78 |

Crystallization from ethanol or methanol yields high-purity product. Longer reaction times (>6 hours) may reduce yield due to side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer: Critical techniques include:

- FT-IR : Identify NH stretching (3100–3200 cm⁻¹), C=O (1650–1680 cm⁻¹), and imine C=N (1600–1620 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the imine proton (δ 7.8–8.2 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=N: 1.28 Å) and dihedral angles between aromatic rings and semicarbazone .

Key Spectral Markers:

| Technique | Marker | Significance |

|---|---|---|

| FT-IR | 1605 cm⁻¹ (C=N) | Confirms semicarbazone formation |

| ¹H NMR | δ 8.1 ppm (imine H) | Validates Schiff base structure |

Advanced Research Questions

Q. How do structural modifications of the semicarbazone moiety influence anticonvulsant activity?

Answer: Electron-withdrawing substituents (e.g., nitro, chloro) on the aryl ring enhance activity by increasing electrophilicity and binding affinity to target receptors. For example:

- 4-(4'-Chlorophenyl)-3,4-dimethoxybenzaldehyde semicarbazone showed oral activity in the maximal electroshock (MES) test (ED₅₀: 30 mg/kg in rats) with no neurotoxicity .

Pharmacological Data:

| Derivative | ED₅₀ (MES, mice, i.p.) | ED₅₀ (MES, rats, p.o.) | Neurotoxicity (TD₅₀) |

|---|---|---|---|

| This compound | 123.25 mg/kg | 18.55 mg/kg | >300 mg/kg |

| p-Chlorophenyl analog | 83.93 mg/kg | 15.20 mg/kg | >250 mg/kg |

Mechanistic Insight : Methoxy groups enhance lipid solubility, improving blood-brain barrier penetration, while chloro substituents stabilize ligand-receptor interactions .

Q. How can discrepancies in pharmacological data (e.g., ED₅₀ variations) across animal models be resolved?

Answer: Variations arise from species-specific metabolism (e.g., cytochrome P450 differences) and administration routes. Methodological solutions include:

- Standardized protocols : Use identical animal strains, dosing schedules, and seizure induction methods.

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration to correlate efficacy with bioavailability .

- In silico modeling : Predict species-specific metabolic pathways using tools like SwissADME .

Q. What catalytic transformations are possible for this compound with transition metals?

Answer: Under rhodium catalysis (e.g., Wilkinson’s catalyst), semicarbazones undergo C–N bond cleavage and reformation. For example:

Q. Electrochemical Behavior :

| Complex | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |

|---|---|---|

| [Rh(PPh₃)₂(CNO-NEt₂)Cl] | 0.97 | -1.27 |

| [Rh(PPh₃)₂(ONO₂-NR₂)Cl] | 0.52 | -1.00 |

These transformations enable applications in catalysis and metallodrug design .

Q. What are the thermal stability and decomposition profiles of this compound?

Answer: Thermogravimetric analysis (TGA) shows a decomposition onset at 220°C, with two mass-loss stages:

Stage 1 (220–300°C) : Loss of methoxy groups (weight loss: 18%).

Stage 2 (300–450°C) : Breakdown of the semicarbazone backbone .

Q. DSC Data :

| Phase Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

|---|---|---|

| Melting | 178–180 | 12.3 ± 0.5 |

| Decomposition | 220 | -45.2 ± 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.